molecular formula C21H17ClN2 B13115894 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole CAS No. 872682-01-4

2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole

Cat. No.: B13115894
CAS No.: 872682-01-4
M. Wt: 332.8 g/mol
InChI Key: WBGNTTMPYAXOBD-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole is a substituted indazole derivative with a benzyl group at the N2 position bearing a chlorine substituent at the ortho (2-) position and a 4-methylphenyl group at the C3 position. This compound has been synthesized as part of efforts to develop novel anti-angiogenic agents, with structural modifications aimed at optimizing pharmacological activity . Its synthesis involves the reaction of 3-(4-methylphenyl)-2H-indazole with 2-chlorobenzyl chloride in the presence of sodium ethoxide, yielding the target compound in 3% yield alongside its regioisomer (1-(2-chlorobenzyl)-3-(4-methylphenyl)-1H-indazole) .

Properties

CAS No.

872682-01-4

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)indazole

InChI

InChI=1S/C21H17ClN2/c1-15-10-12-16(13-11-15)21-18-7-3-5-9-20(18)23-24(21)14-17-6-2-4-8-19(17)22/h2-13H,14H2,1H3

InChI Key

WBGNTTMPYAXOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole typically involves the reaction of 2-chlorobenzyl chloride with p-tolylhydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The chlorobenzyl and methylphenyl groups undergo oxidation under controlled conditions. Common oxidizing agents include:

Oxidizing AgentConditionsProductReference
KMnO₄Acidic, 80°CQuinone derivatives
CrO₃H₂SO₄, refluxOxidized benzyl intermediates

These reactions typically target electron-rich aromatic rings, yielding products with enhanced polarity for downstream applications.

Reduction Reactions

The indazole core and substituents can be selectively reduced:

Reducing AgentTarget GroupProductReference
LiAlH₄NitrilesPrimary amines
NaBH₄KetonesSecondary alcohols

For example, cyanomethylated derivatives (introduced via visible-light methods) are reduced to primary amines, enabling further functionalization .

Nucleophilic Substitution

The 2-chlorobenzyl group undergoes nucleophilic substitution with diverse reagents:

NucleophileConditionsProduct
NaOCH₃DMF, 100°CMethoxy-substituted derivatives
KOtBuTHF, RTAlkoxy/aryloxy derivatives

This reactivity facilitates modular modifications for structure-activity relationship studies.

Cyanomethylation

A visible-light-driven method using Ir(ppy)₃ photocatalyst introduces cyanomethyl groups at the C3 position:

text
General Procedure: 1. Combine 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole (0.2 mmol), bromoacetonitrile (0.4 mmol), Ir(ppy)₃ (2 mol%), K₂HPO₄ (0.4 mmol) in DMSO. 2. Irradiate with 5W blue LED for 24 hours. 3. Purify via silica gel chromatography (EA/PE).

Yield : 40–65%
Key Product : 3-Cyanomethyl-2-(2-chlorobenzyl)-2H-indazole .

Decarboxylative Acylation

Self-catalyzed energy transfer under blue LED enables acyl group introduction:

text
Reagents: - Acyl oxime esters - Hexafluoroisopropanol (solvent)

Product : 3-Acyl derivatives with >70% yield in select cases .

Palladium-Catalyzed Cross-Coupling

The indazole core participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:

Reaction TypeReagentsProduct
ArylationPd(OAc)₂, XPhos2,3-Diaryl-2H-indazoles
AlkylationPd₂(dba)₃, BINAPN-Alkylated derivatives

These methods enable diversification for pharmacological optimization .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of indazoles, including 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole, exhibit potent anticancer activities. These compounds have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are particularly valuable for treating cancers with specific DNA repair deficiencies, enhancing the efficacy of traditional chemotherapeutics.

Table 1: Anticancer Activity of Indazole Derivatives

Compound NameMechanism of ActionCancer TypeReference
2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazolePARP InhibitionVarious solid tumors
3-Acyl-2H-indazolesInduction of apoptosisBreast cancer
Amide substituted indazolesEnhances DNA-damaging agentsOvarian cancer

Synthesis and Functionalization

The synthesis of functionalized 2H-indazoles has been optimized through various methodologies, including visible-light-driven reactions. Such synthetic approaches allow for the introduction of different functional groups, enhancing the biological activity and specificity of these compounds.

Case Study: Synthesis Optimization
A study demonstrated an efficient synthesis method involving visible-light-induced reactions that yielded high purity and good yields for various functionalized 2H-indazoles, including those with potential anticancer properties. The optimization involved using solvents like acetonitrile and hexafluoroisopropanol to improve reaction yields significantly .

Enzyme Inhibition

Apart from its anticancer applications, 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole has shown potential as an inhibitor of other enzymes, which could be useful in treating various diseases beyond cancer.

Table 2: Enzyme Inhibition Studies

Enzyme TargetCompound NameInhibition TypeReference
Poly(ADP-ribose) polymerase2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazoleCompetitive inhibition
Protein kinasesVarious indazole derivativesSelective inhibition

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic properties, but further investigation is necessary to fully understand its safety profile.

Case Study: Toxicology Assessment
A study assessing the toxicity of similar indazole compounds indicated low toxicity levels at therapeutic doses while maintaining efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Positional Effects: Para-substituted benzyl derivatives (e.g., 4-chloro, 4-methyl, 4-methoxy) consistently demonstrate potent anti-angiogenic activity, likely due to optimal steric and electronic interactions with biological targets .

Synthetic Challenges : The ortho-substituted compound is synthesized in significantly lower yield (3%) compared to its para-substituted counterparts (e.g., 44% for 4-chloro analog), indicating synthetic difficulties that may limit its practical application .

Electronic and Steric Considerations

  • Para-Substituents : Electron-withdrawing groups (e.g., Cl) at the para position enhance binding affinity to angiogenic targets by modulating electron density on the indazole core. Methoxy and methyl groups, being electron-donating, may improve solubility or stabilize hydrophobic interactions .
  • This is supported by the absence of reported activity data for the ortho-substituted variant despite its structural similarity .

Biological Activity

2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Overview of Indazole Derivatives

Indazole derivatives are known for their broad range of biological activities, which include antimicrobial, anti-inflammatory, and anticancer effects. The compound , 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole, belongs to this class and has been evaluated for its potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indazole derivatives. For instance, a study evaluated several 2H-indazole derivatives against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The results indicated that many compounds exhibited significant antiprotozoal activity, with IC50 values lower than 1 µM, outperforming metronidazole, a standard treatment for these infections .

Table 1: Antimicrobial Activity of Indazole Derivatives

CompoundTarget OrganismIC50 (µM)Reference
2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazoleG. intestinalis<1
2-Phenyl-2H-indazoleE. histolytica0.740
MetronidazoleT. vaginalis1.0

Anti-Inflammatory Properties

The anti-inflammatory potential of 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole has also been evaluated through its inhibitory effects on cyclooxygenase-2 (COX-2). Several derivatives showed promising results in inhibiting COX-2 activity in vitro, suggesting that these compounds may possess dual action as both antimicrobial and anti-inflammatory agents .

Anticancer Activity

Indazole derivatives have been investigated for their anticancer properties as well. A study reported that certain indazoles exhibited significant cytotoxicity against various cancer cell lines. For example, compounds derived from the indazole scaffold demonstrated selective toxicity towards human cancer cells while maintaining low toxicity to normal cells .

Table 2: Cytotoxicity of Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazoleHepG2 (liver cancer)>100
3-(4-Methylphenyl)-1H-indazoleVarious tumor cell lines<10

Case Studies and Research Findings

  • Antiprotozoal Activity : A comprehensive study highlighted that the tested indazoles showed enhanced activity against protozoan infections compared to traditional treatments like metronidazole. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the indazole ring significantly affected potency .
  • Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against cancer cell lines indicated that while some derivatives were highly effective against specific cancer types, others maintained a favorable safety profile with minimal cytotoxic effects on normal cells .
  • Dual Action Potential : The ability of these compounds to act as both antimicrobial and anti-inflammatory agents presents an exciting avenue for therapeutic development, particularly in treating diseases where inflammation and infection coexist .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer :

  • Multi-step synthesis : Utilize Mannich reactions ( ) or coupling reactions with chlorobenzyl derivatives. For example, Williamson ether synthesis () can introduce substituents under basic conditions (e.g., K₂CO₃ in acetonitrile).
  • Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency (). Control temperature (60–80°C) and inert atmosphere (N₂/Ar) to minimize side reactions.
  • Yield improvement : Purify intermediates via silica gel chromatography (hexane/ethyl acetate gradients) () and monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substitution patterns (e.g., aromatic protons at δ 7.1–7.8 ppm for chlorobenzyl groups) ().
  • Mass spectrometry : High-resolution ESI-MS (Exact Mass: ~343.1087 g/mol) confirms molecular weight ( ).
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by peak area) ().
  • Elemental analysis : Validate C, H, N content (±0.3% of theoretical values) () .

Advanced Research Questions

Q. How can X-ray crystallography confirm the molecular structure, and what are common challenges in obtaining high-quality crystals?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures). For example, monoclinic crystals (space group P21/c) with unit cell parameters (a = 7.97 Å, b = 16.43 Å, c = 14.36 Å) were reported for analogous indazole derivatives ( ).
  • Challenges : Crystal defects due to flexible substituents (e.g., chlorobenzyl groups). Optimize supersaturation and temperature gradients.
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures ( ) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines). For example, chlorophyll biosynthesis inhibition (as in structurally related herbicides) requires precise spectrophotometric measurements ( ).
  • Structural analogs : Compare activity of derivatives (e.g., 4-methylphenyl vs. 4-chlorophenyl substituents) to identify pharmacophores ( ).
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like MOE () to model binding poses with enzymes (e.g., cytochrome P450). For example, docking scores <−8 kcal/mol suggest strong binding.
  • MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-protein complexes.
  • ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity () .

Q. How can researchers optimize purification protocols using column chromatography?

  • Methodological Answer :

  • Column parameters : Use silica gel (230–400 mesh) with column dimensions 30 cm × 2 cm for 1 g crude product.
  • Solvent gradients : Start with 10% EtOAc/hexane, increase to 40% for polar impurities. Monitor fractions by TLC ().
  • Alternative methods : Prep-HPLC for challenging separations (e.g., diastereomers) .

Data Analysis and Contradiction Resolution

Q. How should conflicting solubility data (e.g., in DMSO vs. water) be addressed?

  • Methodological Answer :

  • Experimental replication : Measure solubility via gravimetric analysis (25°C, 24 hr equilibration).
  • Structural factors : Chlorobenzyl groups reduce aqueous solubility; use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays.
  • Techniques : Compare HPLC retention times (logP estimation) with experimental logP values ( ) .

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